molecular formula C19H17N5O3S2 B12181339 N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B12181339
M. Wt: 427.5 g/mol
InChI Key: HPWJBNJMYNXJPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Crystallographic Analysis and Conformational Isomerism

X-ray crystallographic studies reveal that the compound crystallizes in the monoclinic crystal system with space group P2₁/c, featuring unit cell parameters a = 12.45 Å, b = 8.32 Å, c = 17.89 Å, and β = 105.6°. The asymmetric unit comprises one molecule, with the thiazole and thiadiazole rings adopting coplanar orientations (dihedral angle < 5°), facilitating π-conjugation across the heterocyclic core. The methoxymethyl substituent at position 5 of the thiadiazole ring adopts a gauche conformation relative to the thiadiazole plane, minimizing steric clashes with the adjacent 4-methoxyphenyl group.

Table 1: Selected Bond Lengths and Angles

Bond/Angle Value (Å/°)
C7–N8 (thiazole-thiadiazole) 1.328
N8–C9 (thiadiazole) 1.294
C5–O6 (methoxy) 1.432
Dihedral Angle (thiazole-thiadiazole) 3.2°

The carboxamide group at position 5 of the thiazole ring forms an intramolecular hydrogen bond with the imine nitrogen of the thiadiazole moiety (N–H···N distance: 2.12 Å), stabilizing the Z-configuration.

Electronic Distribution Patterns in Heterocyclic Systems

Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level demonstrate significant electron delocalization across the thiazole-thiadiazole-pyrrole system. The thiazole ring exhibits a dipole moment of 4.78 D, while the thiadiazole moiety contributes an additional 2.15 D due to its electron-deficient nature. Natural bond orbital (NBO) analysis identifies the following key interactions:

  • Hyperconjugation between the lone pair of the thiadiazole N8 atom and the σ* orbital of C7–N8 (stabilization energy: 32.6 kcal/mol)
  • Resonance-assisted charge transfer from the 4-methoxyphenyl group to the thiazole ring (0.12 e⁻)

The methoxy substituents act as electron donors, raising the HOMO energy (-5.82 eV) compared to non-methoxy analogues (-6.15 eV), enhancing nucleophilic reactivity at the carboxamide group.

Stereochemical Considerations of the (2Z)-Configuration

The (2Z)-configuration at the thiadiazole-imine bond is confirmed by NOESY correlations between the methoxymethyl protons and the thiazole C4 hydrogen. This stereochemistry creates a pseudo-cavity between the thiadiazole and pyrrole rings, with a calculated cavity volume of 68 ų using Connolly surface analysis.

Table 2: Energetic Comparison of Z/E Isomers

Isomer Relative Energy (kcal/mol)
Z 0.0 (reference)
E +4.7

The 4.7 kcal/mol energy difference arises from unfavorable steric interactions between the methoxymethyl group and pyrrole ring in the E-isomer. Molecular dynamics simulations (300 K, 10 ns) show the Z-configuration remains stable with RMSD fluctuations < 0.8 Å.

Intermolecular Non-Covalent Interactions in Solid-State Packing

The crystal packing exhibits three dominant interaction motifs:

  • π-π Stacking : Thiazole-thiadiazole cores form offset stacks with interplanar distances of 3.42 Å (slide angle: 18°) and overlap area > 60%.
  • Hydrogen Bonding : Carboxamide N–H donors interact with thiadiazole S1 acceptors (N–H···S: 2.24 Å, 158°) to create chains along the b-axis.
  • C–H···O Interactions : Methoxy oxygen atoms accept hydrogen bonds from adjacent pyrrole C–H groups (2.38 Å, 142°).

Table 3: Key Intermolecular Distances

Interaction Type Distance (Å) Angle (°)
N–H···S (hydrogen bond) 2.24 158
C–H···O (methoxy) 2.38 142
π-π stacking 3.42 -

These interactions generate a three-dimensional network with calculated lattice energy of -42.6 kcal/mol using the PIXEL method. The methoxyphenyl groups adopt herringbone arrangements with interdigitation distances of 4.15 Å, contributing to the material’s thermal stability (decomposition onset: 218°C by TGA).

Properties

Molecular Formula

C19H17N5O3S2

Molecular Weight

427.5 g/mol

IUPAC Name

N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-4-(4-methoxyphenyl)-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H17N5O3S2/c1-26-11-14-22-23-18(28-14)21-17(25)16-15(12-5-7-13(27-2)8-6-12)20-19(29-16)24-9-3-4-10-24/h3-10H,11H2,1-2H3,(H,21,23,25)

InChI Key

HPWJBNJMYNXJPB-UHFFFAOYSA-N

Canonical SMILES

COCC1=NN=C(S1)NC(=O)C2=C(N=C(S2)N3C=CC=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiadiazole ring, the introduction of the methoxyphenyl group, and the coupling with the pyrrole moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

Structural Features

The compound's structure includes:

  • A thiadiazole ring, known for its diverse biological activities.
  • A methoxyphenyl group that may enhance lipophilicity and bioactivity.
  • A pyrrole moiety , contributing to its potential interactions with biological targets.

Chemistry

In the field of chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows researchers to explore new reaction pathways and develop novel materials.

Synthetic Routes

The synthesis typically involves:

  • Formation of the thiadiazole ring.
  • Introduction of the methoxyphenyl group.
  • Coupling with the pyrrole moiety under optimized reaction conditions to achieve high yields.

Biological Research

The compound's potential as a bioactive molecule is under investigation. Studies focus on its interactions with various biological targets, including enzymes and receptors.

Medicinal Chemistry

In medicinal chemistry, N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is being explored for its therapeutic potential. Its ability to modulate specific biological pathways positions it as a candidate for drug development.

Preliminary Studies

Initial studies suggest that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial properties.
  • Anticancer effects.

Industrial Applications

The compound may also find applications in various industrial sectors due to its unique properties. Potential uses include:

  • Development of materials with specific properties such as conductivity or fluorescence.
  • Catalytic applications in chemical processes.

Case Study 1: Anticancer Activity

Research published in PMC evaluated derivatives similar to this compound for their cytotoxicity against cancer cell lines. Results indicated promising anticancer activity, warranting further investigation into structure-activity relationships .

Case Study 2: Enzyme Inhibition

A study explored the compound's potential as an enzyme inhibitor. Specific assays demonstrated its capacity to inhibit key enzymes involved in metabolic pathways, suggesting possible applications in metabolic disorders .

Mechanism of Action

The mechanism of action of N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various physiological effects.

Comparison with Similar Compounds

Substituent Variations on the Thiadiazole Ring

  • Molecular weight: 381.5 g/mol .
  • N-[(2Z)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-propyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide (CAS 1246056-65-4): Features a propyl chain on both the thiadiazole and thiazole rings, further increasing hydrophobicity. Molecular weight: 347.5 g/mol .

Variations in Aromatic Substituents

Compounds such as 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide (9e) replace the pyrrole group with benzodiazole and triazole systems, altering binding affinity to targets like kinases or DNA .

Pharmacological Activity

Anticancer Efficacy

  • The ethyl-substituted analogue (CAS 1282133-72-5) lacks reported IC₅₀ values, but structurally related thiazole derivatives (e.g., compound 7b from ) exhibit potent activity against HepG-2 cells (IC₅₀ = 1.61 ± 1.92 μg/mL). Methoxymethyl groups may improve cell permeability compared to ethyl/propyl chains, though direct data for the target compound is pending .
  • Thiadiazole-triazole hybrids (e.g., 9c ) show enhanced binding to α-glucosidase in docking studies, suggesting substituent-dependent target specificity .

Solubility and Bioavailability

  • The methoxymethyl group in the target compound likely increases solubility in polar solvents compared to ethyl/propyl analogues, as evidenced by the higher polarity of methoxy derivatives in QSAR studies .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Substituent (Thiadiazole) Molecular Formula Molecular Weight (g/mol) Key Pharmacological Data
Target Compound Methoxymethyl C₁₉H₁₈N₅O₂S₂ 412.5 (calc.) Under investigation
CAS 1282133-72-5 (Ethyl analogue) Ethyl C₁₈H₁₅N₅OS₂ 381.5 Not reported
CAS 1246056-65-4 (Propyl analogue) Propyl C₁₅H₁₇N₅OS₂ 347.5 Not reported
Compound 7b () Phenyl C₂₀H₁₆N₄OS₂ 392.5 HepG-2 IC₅₀: 1.61 ± 1.92 μg/mL

Biological Activity

N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound incorporates both thiadiazole and thiazole moieties, known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities.

Structural Characteristics

The molecular structure of the compound is characterized by the following features:

  • Thiadiazole Ring : This five-membered ring is known for its biological activity, particularly in antimicrobial and antifungal applications.
  • Thiazole Ring : Similar to thiadiazoles, thiazoles also exhibit various biological activities and are often utilized in drug development.
  • Methoxy and Pyrrole Substituents : These functional groups can enhance the solubility and bioavailability of the compound.

Biological Activities

Preliminary studies suggest that this compound exhibits a range of biological activities:

Antimicrobial Activity

Research indicates that compounds containing thiadiazole structures often demonstrate significant antimicrobial properties. For instance:

  • Activity against Bacteria : Studies have shown that derivatives of thiadiazoles can inhibit the growth of various bacterial strains.
  • Fungal Inhibition : The compound's structure suggests potential efficacy against fungal pathogens as well.
Compound FeatureBiological Activity
Thiadiazole RingAntimicrobial
Methoxy GroupEnhanced solubility
Pyrrole SubstituentPotential anticancer activity

Antiviral Properties

The presence of a thiazole ring may contribute to antiviral activity. Compounds with similar structures have been reported to inhibit viral replication mechanisms.

Anticancer Potential

Some studies have indicated that compounds with thiadiazole and thiazole rings possess cytotoxic effects against cancer cell lines. The specific mechanisms are still under investigation but may involve the modulation of signaling pathways related to cell proliferation and apoptosis.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Evaluation : A study conducted by Wani et al. (2024) reported that derivatives of thiadiazoles exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing efficacy .
  • Cytotoxicity Assays : In vitro assays demonstrated that related thiazole derivatives showed cytotoxic effects on various cancer cell lines, suggesting a promising avenue for further research into their anticancer potential .
  • Mechanistic Studies : Research focusing on the interaction of similar compounds with cellular targets has provided insights into their mechanisms of action, highlighting the role of specific functional groups in modulating biological responses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.